3-(4-Ethyl-benzenesulfonyl)-propionic acid
Overview
Description
3-(4-Ethyl-benzenesulfonyl)-propionic acid is an organic compound that belongs to the class of benzenesulfonic acid derivatives It features a propionic acid moiety attached to a benzenesulfonyl group, which is further substituted with an ethyl group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethyl-benzenesulfonyl)-propionic acid typically involves the sulfonation of 4-ethylbenzene followed by the introduction of a propionic acid group. The process can be summarized as follows:
Sulfonation: 4-Ethylbenzene is treated with concentrated sulfuric acid to introduce the sulfonic acid group, forming 4-ethylbenzenesulfonic acid.
Alkylation: The sulfonic acid derivative is then subjected to alkylation with a suitable propionic acid derivative under acidic or basic conditions to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Ethyl-benzenesulfonyl)-propionic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of the sulfonyl group.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives with additional oxygen-containing groups, while reduction can produce sulfonyl hydrides.
Scientific Research Applications
3-(4-Ethyl-benzenesulfonyl)-propionic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound may be used in studies involving enzyme inhibition or as a probe for biological pathways.
Industry: It can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Ethyl-benzenesulfonyl)-propionic acid involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. The propionic acid moiety may also contribute to binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-Methylbenzenesulfonic acid: Similar in structure but with a methyl group instead of an ethyl group.
Benzenesulfonic acid: Lacks the ethyl and propionic acid substituents.
4-Ethylbenzenesulfonic acid: Similar but without the propionic acid group.
Uniqueness
3-(4-Ethyl-benzenesulfonyl)-propionic acid is unique due to the combination of the ethyl group and the propionic acid moiety, which can influence its reactivity and interactions with biological targets. This structural uniqueness can lead to distinct properties and applications compared to its analogs.
Properties
IUPAC Name |
3-(4-ethylphenyl)sulfonylpropanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4S/c1-2-9-3-5-10(6-4-9)16(14,15)8-7-11(12)13/h3-6H,2,7-8H2,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFZXSTPHBIIUGX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)CCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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